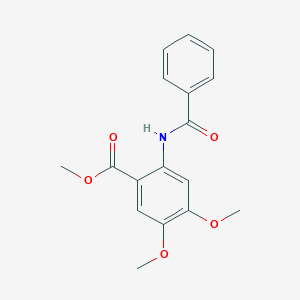

Methyl 2-benzamido-4,5-dimethoxybenzoate

Description

Significance of Methyl Benzoate (B1203000) Scaffolds in Contemporary Chemical Synthesis

Methyl benzoate and its derivatives are a cornerstone in the field of organic synthesis, valued for their versatility as precursors to a wide array of more complex molecules. researchgate.netmdpi.com These scaffolds are readily prepared through the esterification of benzoic acids with methanol, a reaction often catalyzed by acids. mdpi.comchemicalbook.com The methyl benzoate framework can be functionalized at various positions on the aromatic ring and at the ester group, allowing for the construction of diverse molecular architectures. chemicalbook.comnih.gov This adaptability makes them attractive starting materials for the synthesis of biologically active compounds. For instance, some methyl benzoate derivatives are key intermediates in the production of antifungal and antitumor drugs. mdpi.com The presence of the methyl benzoate core provides a stable and predictable platform for further chemical modifications, enabling chemists to systematically explore structure-activity relationships in drug discovery.

Overview of the Methyl 2-benzamido-4,5-dimethoxybenzoate Molecular Architecture

The molecular structure of this compound is characterized by a central benzene (B151609) ring substituted with four distinct functional groups. At the first and second positions of the ring are the methyl ester (-COOCH3) and benzamido (-NHCOC6H5) groups, respectively. The fourth and fifth positions are occupied by methoxy (B1213986) groups (-OCH3). This specific arrangement of functional groups imparts a unique set of physicochemical properties to the molecule.

The synthesis of this compound can be envisioned through the acylation of its precursor, Methyl 2-amino-4,5-dimethoxybenzoate, with benzoyl chloride. The precursor itself is typically synthesized from Methyl 4,5-dimethoxy-2-nitrobenzoate via reduction of the nitro group. chemicalbook.com The presence of the amide linkage in this compound introduces the potential for hydrogen bonding, which can influence its crystal packing and interaction with biological targets. The two methoxy groups on the benzene ring are electron-donating, which can affect the reactivity of the aromatic system.

Physicochemical Properties of a Structurally Related Compound: (S)-Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate

| Property | Value |

| Molecular Formula | C19H21NO5 |

| Molecular Weight | 343.37 g/mol |

| Melting Point | 377–379 K |

| Physical State | White solid |

This data is for a related compound and is provided for illustrative purposes. nih.gov

Historical Context of Dimethoxybenzoate Derivatives in Academic and Pharmaceutical Research

Dimethoxybenzoate derivatives have a significant history in both academic and pharmaceutical research, contributing to the development of a variety of bioactive compounds. Research into these molecules has explored their potential as local anesthetics and anti-inflammatory agents. chemicalbook.com Furthermore, certain dimethoxybenzo[i]phenanthridine-12-carboxylic acid derivatives have been investigated for their potent activity as topoisomerase I inhibitors, a key target in cancer chemotherapy. chemsynthesis.com

The broader family of benzoate derivatives has been a rich source of inspiration for drug discovery, with many natural products containing this structural motif. The systematic study of these natural products and their synthetic analogs has led to a deeper understanding of how the benzoate scaffold can be modified to achieve specific biological effects. The ongoing investigation of dimethoxybenzoate derivatives continues to be a promising avenue for the discovery of new therapeutic agents.

Properties

CAS No. |

119192-91-5 |

|---|---|

Molecular Formula |

C17H17NO5 |

Molecular Weight |

315.32g/mol |

IUPAC Name |

methyl 2-benzamido-4,5-dimethoxybenzoate |

InChI |

InChI=1S/C17H17NO5/c1-21-14-9-12(17(20)23-3)13(10-15(14)22-2)18-16(19)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,18,19) |

InChI Key |

LUZBONGNHOOEDA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC=C2)OC |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC=C2)OC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Methyl 2 Benzamido 4,5 Dimethoxybenzoate

Precursor Synthesis: Optimized Routes to Methyl 2-amino-4,5-dimethoxybenzoate

Advanced Catalytic Hydrogenation Techniques for Nitro Precursors

Catalytic hydrogenation stands out as a highly effective and clean method for the reduction of aromatic nitro groups. This technique offers significant advantages, including high yields and simple product isolation through filtration of the catalyst. For the conversion of Methyl 4,5-dimethoxy-2-nitrobenzoate to Methyl 2-amino-4,5-dimethoxybenzoate, palladium on carbon (Pd/C) is a commonly employed catalyst.

A specific protocol involves stirring a mixture of the nitro precursor and a 10% wt. loading of Pd/C in an ethyl acetate (B1210297) (EtOAc) solvent. chemicalbook.com The reaction proceeds under a hydrogen gas atmosphere (15 psi) at room temperature (25 °C) for approximately 16 hours. chemicalbook.com Following the reaction, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the desired amine product. chemicalbook.com This method has been reported to achieve a high yield of 97%. chemicalbook.com

Table 1: Optimized Catalytic Hydrogenation Conditions

| Parameter | Value |

|---|---|

| Precursor | Methyl 4,5-dimethoxy-2-nitrobenzoate |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Catalyst Loading | 300 mg per 1.0 g of precursor |

| Solvent | Ethyl Acetate (EtOAc) |

| Pressure | 15 psi (H₂) |

| Temperature | 25 °C |

| Reaction Time | 16 hours |

| Reported Yield | 97% |

Data sourced from ChemicalBook synthesis procedure. chemicalbook.com

Regioselective Functionalization Approaches in Aminobenzoate Synthesis

The specific substitution pattern of Methyl 2-amino-4,5-dimethoxybenzoate is a result of regioselective control during the synthesis of its antecedents. The directing effects of the substituents on the benzene (B151609) ring are paramount. The synthesis typically begins with a molecule where the regiochemistry is already established, such as 3,4-dimethoxybenzoic acid or a derivative thereof.

The introduction of the nitro group at the 2-position (ortho to the carboxyl group and meta to the methoxy (B1213986) groups) is a key regioselective step. The carboxyl group is a deactivating, meta-directing group, while the methoxy groups are activating, ortho-para-directing groups. The combined influence of these groups directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the carboxyl group and meta to the 4-methoxy group. Subsequent esterification and reduction of the nitro group lead to the final precursor without altering the substitution pattern. Advanced methods using mixed lithium-magnesium amides have been explored for the regioselective metalation and functionalization of highly substituted benzene derivatives, which could offer alternative routes to such specific substitution patterns. nih.gov

Exploration of Alternative Synthetic Pathways and Yield Enhancement Strategies

While catalytic hydrogenation is highly efficient, alternative methods for the reduction of the nitro group exist. These classical methods often involve the use of metals in acidic media, such as:

Tin (Sn) and hydrochloric acid (HCl)

Iron (Fe) and hydrochloric acid (HCl) or acetic acid

Zinc (Zn) in the presence of an acid

These methods, while effective, often require stoichiometric amounts of the metal and can involve more complex workup procedures to remove metal salts compared to the simple filtration used in catalytic hydrogenation.

Yield enhancement strategies primarily focus on optimizing the reaction conditions of the chosen pathway. For catalytic hydrogenation, this includes fine-tuning the catalyst type and loading, hydrogen pressure, temperature, and solvent system to maximize conversion and minimize side reactions. The reported 97% yield for the Pd/C-catalyzed hydrogenation suggests this pathway is already highly optimized. chemicalbook.com

Benzoylation Protocols for the Amide Bond Formation

The final step in the synthesis of Methyl 2-benzamido-4,5-dimethoxybenzoate is the formation of an amide bond by acylating the primary amine group of the precursor. This is a standard N-acylation reaction.

Acylation Reagents and Reaction Condition Optimization

The benzoylation is typically achieved by reacting Methyl 2-amino-4,5-dimethoxybenzoate with an activated benzoic acid derivative. The choice of acylation reagent is critical for reaction efficiency and ease of purification. Common reagents include benzoyl chloride and benzoic anhydride.

The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF). A non-nucleophilic base, like triethylamine (B128534) (TEA) or pyridine, is added to neutralize the acidic byproduct (HCl or benzoic acid) generated during the reaction, driving the equilibrium towards product formation. Optimization involves selecting the appropriate combination of solvent and base and controlling the reaction temperature, which is often kept low initially to moderate the reactivity of the acylating agent.

Table 2: Common Benzoylation Reagents

| Reagent | Byproduct | Relative Reactivity |

|---|---|---|

| Benzoyl Chloride | HCl | High |

| Benzoic Anhydride | Benzoic Acid | Moderate |

| Benzoic Acid + Coupling Agent | Varies | Variable |

Chemoselective Amidation Strategies

Chemoselectivity is a crucial consideration in the benzoylation step. The goal is to selectively acylate the nucleophilic amino group without causing unwanted reactions at other functional sites, namely the ester and the ether (methoxy) groups. Fortunately, the primary aromatic amine is significantly more nucleophilic than the ester or ether functionalities, making the reaction inherently selective under standard acylation conditions.

However, advanced and highly chemoselective amidation methods have been developed that could be applied, particularly in more complex syntheses. organic-chemistry.org These include catalyst-free procedures using specific coupling agents that work under mild, ambient temperature conditions, which can be beneficial for substrates with thermosensitive groups. researchgate.net Other modern approaches focus on the activation of the amide C-N bond itself, though these are more relevant for transamidation reactions rather than direct synthesis from an amine. nih.govrsc.org For this specific synthesis, the high intrinsic nucleophilicity of the amine group ensures excellent chemoselectivity with standard reagents like benzoyl chloride.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2-amino-4,5-dimethoxybenzoate |

| Methyl 4,5-dimethoxy-2-nitrobenzoate |

| Palladium on Carbon |

| Ethyl Acetate |

| 3,4-dimethoxybenzoic acid |

| Tin |

| Iron |

| Zinc |

| Hydrochloric Acid |

| Acetic Acid |

| Benzoyl Chloride |

| Benzoic Anhydride |

| Benzoic Acid |

| Dichloromethane |

| Chloroform |

| Tetrahydrofuran |

| Triethylamine |

Implementation of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound primarily targets the amide bond formation step. Traditional methods, such as the Schotten-Baumann reaction, often rely on stoichiometric amounts of base and halogenated organic solvents, which generate significant waste and pose environmental concerns. wikipedia.orgtestbook.combyjus.com In response, several greener alternatives have been developed that align with the goals of sustainable chemical manufacturing.

One of the foremost principles of green chemistry is the use of safer solvents and reaction conditions. skpharmteco.com For the N-benzoylation of aromatic amines, protocols have been developed that operate under solvent-free ("neat") conditions, sometimes facilitated by ultrasound irradiation. scispace.comtsijournals.com These methods can dramatically reduce reaction times and eliminate the need for volatile organic solvents, thereby simplifying product isolation and minimizing waste streams. tsijournals.comresearchgate.net Water, as the ultimate green solvent, has also been successfully employed for N-acylation reactions, offering an environmentally benign medium without the need for catalysts or organic solvents. nih.gov

Improving atom economy and avoiding the use of stoichiometric activating agents is another key area of focus. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified catalytic amide bond formation as a critical research area to reduce waste. sigmaaldrich.commdpi.com Catalytic approaches are now prominent, with boronic acids emerging as attractive catalysts due to their stability, low toxicity, and effectiveness in promoting amidation between carboxylic acids and amines. ucl.ac.ukresearchgate.net Biocatalysis, using enzymes like lipases, offers a highly selective and efficient alternative for amide synthesis, often operating in aqueous media under mild conditions. researchgate.netrsc.org

Furthermore, innovative one-pot strategies can combine multiple synthetic steps. For instance, a highly efficient and green method for producing N-aryl amides involves the direct reaction of nitroarenes with acyl chlorides in water, using simple iron dust as the reductant. semanticscholar.orgrsc.orgresearchgate.net Applying this to the synthesis of the target compound would mean starting from Methyl 4,5-dimethoxy-2-nitrobenzoate, thereby combining the reduction of the nitro group and the subsequent N-benzoylation into a single, streamlined process in an environmentally friendly solvent.

Table 1: Comparison of Synthetic Methods for N-Benzoylation based on Green Chemistry Principles This table is a conceptual comparison based on general principles, as direct comparative studies for this specific compound are not available.

| Method | Typical Solvent(s) | Key Reagent/Catalyst | Primary Waste Products | Green Chemistry Advantages |

|---|---|---|---|---|

| Traditional Schotten-Baumann | Dichloromethane, Diethyl Ether, Water | Stoichiometric NaOH or Pyridine | Salt (e.g., NaCl), Organic Solvent Waste | Well-established, versatile |

| Solvent-Free / Neat Reaction | None | None (Heat or Ultrasound) | HCl (gas) | Eliminates solvent waste, high reaction speed, energy efficient (ultrasound). scispace.comtsijournals.com |

| Aqueous Synthesis | Water | None or Benzotriazole Activator | Water-based waste, potentially recoverable activator | Avoids organic solvents, safe, simplified workup. nih.gov |

| Boronic Acid Catalysis | Toluene (with azeotropic removal of water) | Catalytic Boronic Acid | Water | High atom economy, avoids stoichiometric activators, low catalyst loading. ucl.ac.uk |

| Fe-mediated Reductive Acylation | Water | Stoichiometric Iron (Fe) | Iron oxides | One-pot from nitro-precursor, uses inexpensive and benign metal, avoids organic solvents. semanticscholar.orgrsc.org |

Considerations for Process Chemistry and Scalable Synthesis

Scaling the synthesis of this compound from the laboratory bench to an industrial pilot or full-scale production environment introduces a distinct set of challenges that are central to the field of process chemistry. catsci.com The primary concerns revolve around safety, cost, robustness, and environmental impact.

A critical factor in scaling up is reagent selection. While laboratory syntheses might employ expensive and complex coupling reagents like HATU for efficiency, industrial processes prioritize cost-effective, stable, and high-purity raw materials. ucl.ac.uk For a large-scale N-benzoylation, benzoyl chloride is a more likely choice than benzoic acid with a coupling agent, due to its lower cost and high reactivity. ucl.ac.uk The availability and sourcing of starting materials in large quantities also become a crucial logistical consideration. labmanager.com

Managing the physical parameters of the reaction is paramount. The N-benzoylation reaction is typically exothermic. In a large reactor, the surface-area-to-volume ratio decreases significantly, making heat dissipation much less efficient than in laboratory glassware. catsci.com This can lead to a "runaway reaction" if not properly controlled. Therefore, process chemists conduct calorimetry studies to understand the heat flow of the reaction and design appropriate cooling systems and control strategies, such as controlled, slow addition of the acylating agent. catsci.com

Solvent selection and handling are also major considerations. While a reaction might be performed in a solvent like dichloromethane in the lab, its use on a large scale is often discouraged due to environmental regulations and worker safety concerns. Process optimization may involve finding a more benign and easily recoverable solvent. Furthermore, minimizing the total volume of solvent is a key goal to increase reactor throughput and reduce the energy costs associated with heating, cooling, and distillation. catsci.com

Finally, the work-up and purification procedures must be scalable. Multi-step liquid-liquid extractions and column chromatography, common in the lab, are often impractical and costly on an industrial scale. The ideal process is designed to yield a product that can be isolated by simple filtration and washing after crystallization, minimizing solvent use and complex handling steps. The entire process must be robust, consistently delivering the product with the required purity and yield despite minor variations in conditions. labmanager.com

Table 2: Comparison of Lab-Scale vs. Potential Industrial-Scale Synthesis Parameters This table presents a conceptual analysis of scale-up considerations for the N-benzoylation step.

| Parameter | Laboratory Scale (Grams) | Potential Industrial Scale (Kilograms) |

|---|---|---|

| Acylating Agent | Benzoyl chloride or Benzoic acid + Coupling Agent (e.g., HATU, EDC) | Benzoyl chloride or another reactive, low-cost derivative (e.g., T3P). ucl.ac.uk |

| Solvent | Dichloromethane, Tetrahydrofuran (THF), Acetonitrile | Toluene, Ethyl Acetate, or greener alternatives; minimized volume. catsci.com |

| Temperature Control | Simple heating mantle or ice bath | Jacketed reactor with automated thermal fluid system; requires calorimetry data for safety. catsci.com |

| Reagent Addition | Manual, often all at once | Automated, slow addition via pump to control exotherm |

| Work-up/Purification | Liquid-liquid extraction, column chromatography | Reactive quenching, crystallization, filtration, and washing. Avoids chromatography. |

| Safety Focus | Standard personal protective equipment (PPE) | Process hazard analysis (PHA), runaway reaction potential, containment. catsci.com |

Systematic Design and Synthesis of Derivatives and Analogues

Structural Modifications at the Benzamido Moiety

The benzamido group, consisting of a benzoyl group attached to an amino group, is a key structural feature that can be extensively modified. These modifications can influence the compound's conformation, electronic properties, and potential intermolecular interactions.

The aromatic ring of the benzamido moiety is a prime target for substitution to probe the effects of steric and electronic changes. A general synthetic approach to introduce these substituents involves the coupling of methyl 2-amino-4,5-dimethoxybenzoate with various substituted benzoic acids.

Research into related benzamido structures has demonstrated the feasibility of introducing a variety of substituents onto the aromatic ring. For instance, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by condensing tert-butyl 2-amino phenylcarbamate with a range of substituted carboxylic acids using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) benthamscience.com. This methodology can be directly applied to the synthesis of derivatives of Methyl 2-benzamido-4,5-dimethoxybenzoate.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at different positions of the benzamido's phenyl ring can significantly alter the electronic nature and lipophilicity of the molecule. For example, studies on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives revealed that the presence of a fluoro or chloro group at the para-position of the benzamido ring led to potent xanthine (B1682287) oxidase inhibitory activity cresset-group.comresearchgate.net.

Alkylation: The addition of alkyl groups, such as methyl or isopropyl, can introduce steric bulk and increase lipophilicity. The synthesis of these derivatives would follow the general amidation procedure with the corresponding alkyl-substituted benzoic acids.

Methoxylation: The incorporation of methoxy (B1213986) groups can influence the compound's polarity and hydrogen bonding capacity. The synthesis of methoxy-substituted analogues would involve the use of the appropriate methoxybenzoic acids in the coupling reaction.

Table 1: Examples of Substituted Benzamido Derivatives and Synthetic Precursors

| Substituent on Benzamido Ring | Required Substituted Benzoic Acid |

|---|---|

| 4-Fluoro | 4-Fluorobenzoic acid |

| 4-Chloro | 4-Chlorobenzoic acid |

| 4-Methyl | 4-Methylbenzoic acid |

Replacing the phenyl ring of the benzamido moiety with various heterocyclic systems introduces significant structural diversity and can lead to novel biological activities. This is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target interaction.

The synthesis of such analogues involves the coupling of methyl 2-amino-4,5-dimethoxybenzoate with a variety of heterocyclic carboxylic acids.

Thiazole (B1198619) Derivatives: Thiazole-containing analogues can be synthesized by reacting the parent amine with a thiazole carboxylic acid. For example, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated for their biological activities nih.gov.

Oxadiazole Derivatives: 1,2,4-Oxadiazoles are known bioisosteres of amides and esters and can be incorporated to enhance metabolic stability chem-space.com. The synthesis could involve the reaction of methyl 2-amino-4,5-dimethoxybenzoate with a pre-formed 1,2,4-oxadiazole (B8745197) carboxylic acid.

Pyrimidine (B1678525) Derivatives: The synthesis of 2-benzamido-pyrimidine derivatives has been described as a strategy to develop inhibitors of I-kappa B kinase (IKK) nih.gov. This suggests that a pyrimidine ring can be successfully coupled to an amino group to form a stable amide linkage.

Benzimidazole (B57391) Derivatives: Benzimidazole-containing analogues can be synthesized from o-phenylenediamines and aldehydes nih.gov. The resulting benzimidazole carboxylic acid can then be coupled with the core amine. 8-Substituted benzamido-phenylxanthine derivatives have also been explored as potential MAO-B inhibitors nih.gov.

Table 2: Examples of Heterocyclic Benzamido Analogues and Their Precursors

| Heterocyclic System | Required Heterocyclic Carboxylic Acid |

|---|---|

| Thiazole | 4-Methylthiazole-5-carboxylic acid |

| 1,2,4-Oxadiazole | 5-(Aryl)-1,2,4-oxadiazole-3-carboxylic acid |

| Pyrimidine | Pyrimidine-5-carboxylic acid |

Modifications of the Benzoate (B1203000) Ester Group

The methyl ester of the benzoate group is another key site for modification. Altering this group can impact the compound's solubility, hydrolysis rate, and pharmacokinetic profile.

The synthesis of different alkyl esters (e.g., ethyl, propyl, isopropyl) can be achieved through the esterification of 2-benzamido-4,5-dimethoxybenzoic acid with the corresponding alcohol under acidic conditions or using coupling agents. The precursor, 2-benzamido-4,5-dimethoxybenzoic acid, can be obtained by the hydrolysis of the methyl ester.

For instance, the synthesis of ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate has been reported, demonstrating the feasibility of creating ethyl esters of benzamido derivatives mdpi.comresearchgate.net. Similarly, the synthesis of isopropyl 4-hydroxy-3,5-dimethoxybenzoate showcases the incorporation of a branched alkyl ester . The synthesis of 2-propoxy-5-methylbenzoic acid has also been achieved through the propylation of the corresponding ethyl ester followed by hydrolysis, indicating that longer alkyl chains can be introduced nih.gov.

Table 3: Examples of Alkyl Ester Derivatives and Corresponding Alcohols for Synthesis

| Alkyl Ester | Corresponding Alcohol |

|---|---|

| Ethyl ester | Ethanol |

| n-Propyl ester | n-Propanol |

| Isopropyl ester | Isopropanol |

Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects. Replacing the ester group with a bioisostere can improve metabolic stability and other pharmacokinetic properties.

Common bioisosteres for esters include various five-membered heterocyclic rings such as oxadiazoles, triazoles, and tetrazoles researchgate.netcambridgemedchemconsulting.com. These replacements can mimic the electronic and steric properties of the ester group while being less susceptible to hydrolysis by esterases. The synthesis of these analogues would typically involve the construction of the heterocyclic ring from a precursor derived from 2-benzamido-4,5-dimethoxybenzoic acid. For example, the carboxylic acid could be converted to an amidoxime, which can then be cyclized with an appropriate reagent to form an oxadiazole ring.

Alterations to the Dimethoxy Phenyl Ring

Table 4: Examples of Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 2-amino-4,5-dimethoxybenzoate |

| tert-Butyl 2-(substituted benzamido) phenylcarbamate |

| 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) |

| Hydroxybenzotriazole (HOBt) |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid |

| 1,2,4-Oxadiazole |

| 2-Benzamido-pyrimidine |

| I-kappa B kinase (IKK) |

| 8-Substituted benzamido-phenylxanthine |

| 2-Benzamido-4,5-dimethoxybenzoic acid |

| Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate |

| Isopropyl 4-hydroxy-3,5-dimethoxybenzoate |

| 2-Propoxy-5-methylbenzoic acid |

| Triazole |

| Tetrazole |

| 2-Hydroxy-4,5-dimethoxybenzoic acid |

| 2,4,5-Trimethoxybenzoic acid |

| 2-Methyl-4,5-dimethoxybenzoyl |

| Veratraldehyde |

| 2-(2-(4-Methoxyphenyl)-2-oxoethyl)-4,5-dimethoxybenzoate |

Exploration of Positional Isomerism for Methoxy Groups

The synthesis of these positional isomers generally follows a convergent strategy where the appropriately substituted dimethoxy-anthranilic acid or its methyl ester is coupled with benzoyl chloride. The key challenge lies in the regioselective synthesis of the required dimethoxy-substituted anthranilic acid precursors. For instance, the synthesis of methyl 2-amino-3,5-dimethoxybenzoate has been reported, which can serve as a precursor for the 3,5-dimethoxy isomer. nih.gov Similarly, synthetic routes to other dimethoxy-substituted benzoic acids are known and can be adapted to produce the necessary amino-functionalized starting materials. diva-portal.org

The rationale for exploring this isomerism is well-founded, as studies on other classes of compounds have demonstrated that the position of methoxy groups can significantly impact biological properties. For example, research on 18F-labeled benzyl (B1604629) triphenylphosphonium cations showed that the position of the methoxy group had a significant effect on their biological properties, with the ortho-substituted analogue displaying the most favorable characteristics for its intended application. jmb.or.krnih.gov This highlights the importance of systematically evaluating each positional isomer of "this compound" to identify the optimal substitution pattern for the desired biological effect.

A comparative analysis of the synthesized isomers would involve characterizing their physicochemical properties and evaluating their biological activity. This data is crucial for building a comprehensive SAR model.

Table 1: Potential Positional Isomers of Methyl 2-benzamido-dimethoxybenzoate for Synthesis and Evaluation

| Compound Name | Methoxy Group Positions | Required Precursor |

| This compound | 4,5 | Methyl 2-amino-4,5-dimethoxybenzoate |

| Methyl 2-benzamido-2,3-dimethoxybenzoate | 2,3 | Methyl 2-amino-2,3-dimethoxybenzoate |

| Methyl 2-benzamido-2,4-dimethoxybenzoate | 2,4 | Methyl 2-amino-2,4-dimethoxybenzoate |

| Methyl 2-benzamido-2,5-dimethoxybenzoate | 2,5 | Methyl 2-amino-2,5-dimethoxybenzoate |

| Methyl 2-benzamido-3,4-dimethoxybenzoate | 3,4 | Methyl 2-amino-3,4-dimethoxybenzoate |

| Methyl 2-benzamido-3,5-dimethoxybenzoate | 3,5 | Methyl 2-amino-3,5-dimethoxybenzoate |

Introduction of Other Substituents on the Dimethoxy Phenyl Ring

Beyond exploring the positional isomerism of the methoxy groups, the introduction of other substituents onto the dimethoxy phenyl ring is a key strategy for fine-tuning the compound's properties. These modifications can influence the electronic nature, lipophilicity, and steric bulk of the molecule, all of which can affect its binding affinity and pharmacokinetic profile. Common substituents to explore include halogens, alkyl groups, and nitro groups.

The synthesis of these derivatives would typically start from a suitably functionalized 4,5-dimethoxybenzoic acid. For example, halogenation of the dimethoxybenzoic acid ring can be achieved through electrophilic aromatic substitution reactions. google.com The position of halogenation would be directed by the existing methoxy groups. Similarly, Friedel-Crafts alkylation could be employed to introduce alkyl groups onto the aromatic ring, although care must be taken to control the reaction conditions to avoid polysubstitution. umkc.edumnstate.edustudycorgi.comchegg.commiracosta.edu The synthesis of benzoyl hydrazones with a 4-hydroxy-3,5-dimethoxy phenyl ring has demonstrated the feasibility of modifying this type of scaffold. nih.govnih.govsemanticscholar.org

The selection of substituents is guided by established principles of medicinal chemistry. For instance, the introduction of a fluorine atom can often enhance metabolic stability and binding affinity, while small alkyl groups can probe steric tolerance in the binding pocket.

Table 2: Examples of Substituted Derivatives of this compound

| Substituent | Position on Benzoate Ring | Synthetic Approach | Potential Influence |

| Chloro | 2 or 6 | Electrophilic halogenation | Electronic and steric effects |

| Bromo | 2 or 6 | Electrophilic halogenation | Electronic and steric effects |

| Methyl | 2 or 6 | Friedel-Crafts alkylation | Steric bulk and lipophilicity |

| Nitro | 2 or 6 | Nitration | Electronic effects |

Targeted Library Synthesis for High-Throughput Screening Initiatives

To efficiently explore the SAR of "this compound" and discover analogues with improved properties, the synthesis of a targeted compound library for high-throughput screening (HTS) is a powerful approach. nih.govmsu.eduhilarispublisher.com This involves the parallel synthesis of a collection of related compounds, allowing for the rapid generation of a diverse set of molecules for biological evaluation. google.comchegg.commiracosta.edu

The design of such a library would be based on the core scaffold of "this compound," with variations introduced at specific points of diversity. These diversity points would typically include the substituents on both the benzoyl and the benzoate rings. For example, a library could be constructed by reacting a set of substituted benzoyl chlorides with a collection of substituted methyl anthranilates. ekb.egnih.gov

The synthesis of these libraries can be carried out using solution-phase or solid-phase parallel synthesis techniques. google.com Solution-phase synthesis is often preferred for generating smaller, focused libraries, while solid-phase synthesis can be advantageous for producing larger and more diverse collections. researchgate.net Several commercial entities offer services for the design and synthesis of custom compound libraries for HTS campaigns. chembridge.comthermofisher.comlifechemicals.com

The resulting library of compounds would then be subjected to HTS to identify "hits"—compounds that exhibit the desired biological activity. nih.govgoogle.comresearchgate.net These hits can then be further optimized in a subsequent round of medicinal chemistry efforts. The data generated from screening a targeted library provides valuable insights into the SAR of the compound class and can significantly accelerate the drug discovery process.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophore Features Governing Biological Interactions

A pharmacophore model for a class of related benzamide (B126) analogs has identified several key features crucial for biological activity. These features, which can be extrapolated to Methyl 2-benzamido-4,5-dimethoxybenzoate, include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and two aromatic rings. nih.gov The amide linkage in this compound serves as a central scaffold, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The benzoyl and dimethoxybenzoate moieties provide the two aromatic rings and contribute to the hydrophobic character of the molecule. The spatial arrangement of these features is critical for effective interaction with biological targets.

Table 1: Key Pharmacophore Features of Benzamide Analogs

| Feature | Description | Corresponding Moiety in this compound |

|---|---|---|

| Hydrogen Bond Acceptor | A Lewis base capable of accepting a hydrogen bond. | Carbonyl oxygen of the amide group. |

| Hydrogen Bond Donor | A Lewis acid capable of donating a hydrogen bond. | N-H group of the amide linkage. |

| Aromatic Ring 1 | A planar, cyclic, conjugated system. | Benzoyl group. |

| Aromatic Ring 2 | A planar, cyclic, conjugated system. | Dimethoxybenzoate ring. |

| Hydrophobic Region | A nonpolar region that interacts favorably with nonpolar residues in a binding pocket. | The aromatic rings and methyl ester group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.

QSAR studies on substituted benzimidazole (B57391) and benzamide derivatives have revealed correlations between various physicochemical descriptors and biological activity. biointerfaceresearch.comijpsr.comnih.govarchivepp.com These descriptors often include:

Topological Polar Surface Area (TPSA): A measure of the polar surface area of a molecule, which is related to its ability to permeate cell membranes.

Hydrogen Bond Acceptors/Donors: The number of hydrogen bond acceptors and donors, which influences binding affinity.

iLOGP: A calculated measure of lipophilicity, which affects solubility and membrane permeability.

For a hypothetical QSAR model of this compound and its analogs, these descriptors would be calculated and correlated with their observed biological activities to derive a predictive equation.

Table 2: Exemplary Physicochemical Descriptors for a Hypothetical QSAR Study

| Compound | TPSA (Ų) | H-Bond Acceptors | iLOGP | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Analog 1 | 65.2 | 4 | 2.5 | 10.5 |

| Analog 2 | 75.4 | 5 | 2.1 | 8.2 |

| Analog 3 | 55.0 | 3 | 3.0 | 15.1 |

| This compound | 74.5 | 5 | 2.8 | 12.3 |

Statistical Validation and Predictive Power of QSAR Models

The reliability of a QSAR model is assessed through rigorous statistical validation. nih.gov Key statistical parameters include:

Coefficient of Determination (r²): Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1 indicates a better fit.

Cross-validated Coefficient (q²): A measure of the predictive ability of the model, determined through techniques like leave-one-out cross-validation.

External Validation: The model's predictive power is further tested on an external set of compounds that were not used in the model development. researchgate.netnih.gov

A robust QSAR model should exhibit high values for both r² and q² (typically > 0.6) and demonstrate good predictive performance on the external test set. researchgate.net

Assessment of Ligand Efficiency and Lipophilic Efficiency Indices

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for assessing the quality of a compound.

Ligand Efficiency (LE): Measures the binding energy per heavy atom. It is a useful tool for comparing compounds of different sizes. Studies on benzophenone (B1666685) inhibitors have shown that smaller ligands can sometimes exhibit higher ligand efficiencies. nih.govacs.orgacs.orgelsevierpure.com

Lipophilic Efficiency (LipE): Relates the potency of a compound to its lipophilicity (logP or logD). It helps in optimizing compounds to be potent and have favorable pharmacokinetic properties. core.ac.uk

Table 3: Hypothetical Ligand and Lipophilic Efficiency Data

| Compound | pIC₅₀ | Heavy Atom Count | LE | logP | LipE (pIC₅₀ - logP) |

|---|---|---|---|---|---|

| Analog A | 6.5 | 25 | 0.26 | 3.2 | 3.3 |

| Analog B | 7.2 | 30 | 0.24 | 4.0 | 3.2 |

| This compound | 5.9 | 24 | 0.25 | 2.8 | 3.1 |

Impact of Conformational Dynamics on Receptor Binding Specificity

The conformational flexibility of this compound, particularly around the amide bond, can significantly influence its binding to a receptor. nih.govnih.gov The molecule can adopt different conformations, and the biologically active conformation is the one that fits optimally into the receptor's binding site. Studies on related benzamide derivatives have shown that intramolecular hydrogen bonds can predetermine the ligand's conformation, which can be beneficial for binding affinity. acs.org The two methoxy (B1213986) groups on the benzoate (B1203000) ring can also influence the molecule's conformation and its interaction with the receptor. Understanding the conformational dynamics is therefore essential for designing analogs with improved binding specificity.

Mechanistic Investigations of Biological Activities

Cellular Pathway Interrogation

There is no research available that explores the effect of Methyl 2-benzamido-4,5-dimethoxybenzoate on the migration of malignant cells or the underlying cellular mechanisms.

Modulation of Intracellular Signaling Cascades Related to Lipid Metabolism

Direct evidence detailing the effects of this compound on intracellular signaling cascades involved in lipid metabolism remains to be elucidated. However, the broader class of benzamide (B126) and quinazoline (B50416) derivatives, which share structural motifs with the compound , has been associated with activities that could influence lipid metabolic pathways. For instance, certain quinazoline derivatives have been investigated for their antihyperlipidemic properties, suggesting a potential, though indirect, link to the modulation of lipid-related signaling. The precise pathways and molecular targets within the lipid metabolism cascade that this compound might affect are currently unknown and represent a significant area for future research.

Detailed Enzyme Kinetics and Inhibitory Potency Profiling

Comprehensive enzyme kinetics and inhibitory potency profiling for this compound are not yet established. However, the benzamide and benzoate (B1203000) chemical scaffolds are present in numerous compounds known to exhibit enzyme inhibitory activity. For example, some benzoyl phenyl benzoate derivatives have been identified as inhibitors of phospholipase A2 and hyaluronidase. Furthermore, the simple benzoate structure, as seen in sodium benzoate, is a known inhibitor of D-amino acid oxidase. These examples suggest that this compound could potentially interact with and inhibit various enzymes. To ascertain its specific inhibitory profile, detailed kinetic studies, including the determination of inhibition constants (Kᵢ) and IC₅₀ values against a panel of relevant enzymes, would be necessary.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound (for illustrative purposes)

| Enzyme Target | Inhibition Constant (Kᵢ) | IC₅₀ Value | Type of Inhibition |

| Enzyme A | Data not available | Data not available | Data not available |

| Enzyme B | Data not available | Data not available | Data not available |

| Enzyme C | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental data is currently available for the enzyme inhibitory activity of this compound.

Analysis of Receptor Binding Affinity, Selectivity, and Specificity

Table 2: Hypothetical Receptor Binding Profile for this compound (for illustrative purposes)

| Receptor Target | Binding Affinity (Kᵢ/Kₔ) | Selectivity | Specificity |

| Receptor X | Data not available | Data not available | Data not available |

| Receptor Y | Data not available | Data not available | Data not available |

| Receptor Z | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental data is currently available for the receptor binding profile of this compound.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule, such as Methyl 2-benzamido-4,5-dimethoxybenzoate, to a macromolecular target, typically a protein.

A crucial outcome of molecular docking simulations is the identification of key amino acid residues within the binding site of a protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex. While specific data for this compound is not available, studies on similar benzamide (B126) derivatives often reveal interactions with specific residues in the active sites of their target proteins.

Molecular docking algorithms generate multiple possible binding poses of a ligand in the active site of a receptor and score them based on a scoring function, which estimates the binding affinity. This allows for the prediction of the most energetically favorable binding mode. The binding affinity is often expressed as a binding energy value, with more negative values indicating a stronger interaction.

Below is a hypothetical data table illustrating the type of output one might expect from a molecular docking study of this compound with a target protein.

| Binding Mode | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR 123, PHE 256, ARG 301 |

| 2 | -7.9 | LEU 120, VAL 250, SER 305 |

| 3 | -7.2 | ALA 118, ILE 252, GLU 308 |

This table is for illustrative purposes only, as specific docking studies for this compound are not currently available.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the predicted ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules.

MD simulations can reveal the conformational flexibility of both the ligand and the protein upon binding. This can show how the protein might change its shape to accommodate the ligand, a phenomenon known as induced fit. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation can indicate the stability of the complex.

Unlike the static picture provided by molecular docking, MD simulations allow for the assessment of how binding interactions change over time. Hydrogen bonds may form and break, and the ligand may adjust its position within the binding site. This dynamic view provides a more comprehensive understanding of the binding event.

A hypothetical data table summarizing results from an MD simulation is presented below.

| Simulation Time (ns) | Average RMSD of Ligand (Å) | Key Hydrogen Bonds Maintained |

| 0-10 | 1.2 | LIG-ARG 301, LIG-SER 305 |

| 10-20 | 1.5 | LIG-ARG 301 |

| 20-30 | 1.4 | LIG-ARG 301, LIG-TYR 123 |

This table is for illustrative purposes only, as specific MD simulation studies for this compound are not currently available.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT could be used to calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.

The HOMO-LUMO energy gap is a particularly important parameter, as it can be related to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.

A hypothetical table of calculated electronic properties for this compound is shown below.

| Property | Calculated Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.5 |

This table is for illustrative purposes only, as specific quantum chemical calculation studies for this compound are not currently available.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4,5-dimethoxybenzoate ring system. The electron-donating nature of the methoxy (B1213986) groups and the amide nitrogen increases the electron density in this region, making it the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the benzamido portion, particularly the benzoyl group, which contains an electron-withdrawing carbonyl functional group. This distribution implies that the molecule would accept electrons (act as an electrophile) at this site.

The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. Quantum chemical calculations for similar benzamide and dimethoxy-substituted aromatic compounds help in estimating the values for the subject molecule. A smaller gap indicates that the molecule is more polarizable and has a higher tendency to engage in chemical reactions.

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.netresearchgate.net It illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-deficient regions. researchgate.net These regions are crucial for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. researchgate.net

MEP maps are color-coded to represent different potential values. Typically:

Red and Yellow: Indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green: Denotes areas with neutral or near-zero potential. researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the oxygen atoms of the carbonyl groups (in both the ester and amide functionalities) and the methoxy groups. These sites are the most likely to act as hydrogen bond acceptors. The area around the amide N-H group would exhibit a region of high positive potential (blue), identifying it as a primary hydrogen bond donor site. The aromatic rings will show a gradient of potential, with the dimethoxy-substituted ring being more electron-rich (leaning towards green/yellow) than the benzoyl ring. This detailed mapping of the electrostatic landscape is invaluable for understanding how the molecule will orient itself within a receptor binding site.

| Molecular Region | Predicted Potential Range (kcal/mol) | Significance |

|---|---|---|

| Carbonyl Oxygens (C=O) | -55 to -40 | Strongly negative; primary sites for electrophilic attack and hydrogen bond acceptance. |

| Amide Proton (N-H) | +40 to +55 | Strongly positive; primary site for nucleophilic attack and hydrogen bond donation. |

| Methoxy Oxygens (-OCH3) | -40 to -25 | Negative potential; contributes to electron-rich character and can act as H-bond acceptor. |

| Aromatic Rings | -15 to +15 | Near-neutral to slightly negative/positive; involved in π-π stacking and hydrophobic interactions. |

Ligand-Based Drug Design Approaches, Including Pharmacophore Modeling

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. One of the most powerful techniques in ligand-based design is pharmacophore modeling. nih.gov

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. acs.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups. By analyzing a set of active molecules, a common pharmacophore hypothesis can be generated and used as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the potential for similar activity. nih.govtandfonline.com

For this compound, a pharmacophore model can be constructed by identifying its key chemical features:

Hydrogen Bond Donor (HBD): The amide (N-H) group.

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygen atoms, the two methoxy oxygen atoms, and the ester oxygen.

Aromatic Rings (AR): Two distinct aromatic rings that can participate in π-π stacking or hydrophobic interactions.

Hydrophobic Group (HY): The methyl group of the ester.

These features, arranged in a specific three-dimensional orientation, constitute the pharmacophore of the molecule. Studies on various benzamide derivatives have successfully utilized pharmacophore modeling to identify potent inhibitors for targets such as enzymes and receptors. nih.govtandfonline.com A well-defined pharmacophore model for this class of compounds can guide the rational design of new analogues with improved potency and selectivity.

Future Research Directions and Translational Potential in Chemical Biology

Development of Advanced Chemical Probes for Biological Systems

The utility of a small molecule in chemical biology is often defined by its ability to act as a precise probe to interrogate biological systems. The development of derivatives of Methyl 2-benzamido-4,5-dimethoxybenzoate into advanced chemical probes is a critical first step. This involves the strategic incorporation of reporter tags, such as fluorophores or biotin, and photoreactive groups to enable the identification of molecular targets and the visualization of their distribution within cellular compartments. The synthesis of such probes would build upon established chemical methodologies, including the modification of the precursor, Methyl 2-amino-4,5-dimethoxybenzoate. chemrxiv.orgnih.gov The goal is to create tools that can be employed in a variety of assays to elucidate the mechanism of action of this compound class. Recent advancements in the development of chemical probes for other targets, such as the Methyl-CpG Binding Domain 2 (MBD2), highlight the feasibility and power of this approach in identifying novel protein-ligand interactions. embopress.org

Integration with High-Throughput Phenotypic Screening and Target Deconvolution Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for a desired biological effect. nih.gov Phenotypic screening, in particular, which measures the effect of compounds on cell morphology or function, is a powerful approach for identifying molecules with novel mechanisms of action. nih.gov The integration of this compound and its analogues into HTS campaigns is a logical next step.

Following a successful phenotypic screen, the identification of the molecular target(s) of the active compounds, a process known as target deconvolution, is paramount. A variety of techniques can be employed for this purpose, including affinity chromatography, where a derivative of the active compound is immobilized to pull down its binding partners from cell lysates. nih.gov Other advanced methods include proteome-wide thermal shift assays and chemical proteomics approaches that can provide a global view of protein engagement by the small molecule.

Rational Design of Next-Generation Analogues with Enhanced Potency, Selectivity, and Mechanistic Insights

The initial findings from screening and target identification studies will provide the foundation for the rational design of next-generation analogues of this compound. By understanding the structure-activity relationship (SAR), medicinal chemists can systematically modify the chemical scaffold to enhance its potency and selectivity for the desired biological target. Computational methods, such as molecular docking, can be used to predict how different structural modifications will affect the binding of the compound to its target protein. researchgate.net This iterative process of design, synthesis, and biological evaluation is crucial for optimizing the lead compound into a viable drug candidate. The synthesis of related benzamide (B126) derivatives has demonstrated the potential to generate compounds with significant biological activity, such as xanthine (B1682287) oxidase inhibition. researchgate.net

Exploration of Novel Therapeutic Applications and Bioactivity Modalities

The structural motif of this compound is present in compounds that have been investigated for a range of biological activities. For instance, derivatives of the related quinazoline (B50416) scaffold have shown potential as α-glucosidase inhibitors and antihyperlipidemic agents. nih.gov Furthermore, some benzamide derivatives have been explored for their anti-inflammatory and local anesthetic properties. nih.gov These findings suggest that this compound and its analogues could be explored for a variety of therapeutic applications, including metabolic diseases and inflammatory disorders. The broad potential of this chemical class warrants a comprehensive investigation into its bioactivity profile.

Fostering Multidisciplinary Collaborations in Chemical Biology and Early Drug Discovery

The successful translation of a promising chemical entity from a laboratory curiosity to a clinical candidate requires a collaborative effort from a diverse team of scientists. The journey of this compound will necessitate close interactions between synthetic chemists, biochemists, cell biologists, pharmacologists, and computational scientists. Such multidisciplinary collaborations are essential for overcoming the challenges inherent in drug discovery and for maximizing the scientific and therapeutic impact of this novel chemical scaffold. The synthesis and crystallographic analysis of related compounds, such as Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, have already been the result of such collaborations. Fostering these partnerships will be key to unlocking the full potential of this compound in the years to come.

Q & A

Q. What are the standard synthetic routes for Methyl 2-benzamido-4,5-dimethoxybenzoate, and how is purity optimized?

Methodological Answer: The synthesis typically involves benzamidation of Methyl 2-amino-4,5-dimethoxybenzoate. A common approach is refluxing the amino precursor with benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM). Post-reaction, the crude product is purified via recrystallization using methanol or ethanol, as slow evaporation yields high-purity crystals suitable for structural analysis . For purity optimization, thin-layer chromatography (TLC) is used to monitor reaction progress, and column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) resolves byproducts. Recrystallization conditions (solvent choice, cooling rate) critically influence crystal quality for X-ray diffraction .

Q. How is single-crystal X-ray diffraction applied to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are mounted on a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Software suites like SHELXL refine the structure using iterative least-squares methods, with hydrogen atoms added geometrically or located via difference Fourier maps. Key parameters include:

- Crystal system : Monoclinic (e.g., space group P2₁/c)

- Unit cell dimensions : a = 11.1933 Å, b = 7.7564 Å, c = 13.7728 Å, β = 121.74°

- Hydrogen bonding : Intramolecular bonds (e.g., N–H···O) lock substituents into planar configurations, critical for stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen bonding patterns observed in crystallographic studies of Methyl 2-benzamido derivatives?

Methodological Answer: Discrepancies often arise from solvent effects, polymorphism, or dynamic disorder. To address this:

- Vary crystallization solvents : Polar solvents (MeOH, EtOH) favor specific H-bond networks versus nonpolar solvents.

- Low-temperature data collection : Reduces thermal motion, improving electron density maps for accurate H-atom placement .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals, ensuring proper treatment of overlapping reflections .

For example, intramolecular H-bonds in Methyl 2-amino-4,5-dimethoxybenzoate (N1–H···O1 = 2.947 Å) stabilize planarity, but solvent interactions in derivatives may alter bond lengths by ±0.1 Å, requiring iterative refinement .

Q. What strategies optimize regioselective benzamidation of Methyl 2-amino-4,5-dimethoxybenzoate?

Methodological Answer: Regioselectivity is controlled by steric and electronic factors:

- Protecting groups : Temporarily block competing amino sites (e.g., acetylating the amino group pre-reaction).

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in DCM .

- Reaction monitoring : In situ FT-IR or NMR tracks benzoyl chloride consumption. For example, in related compounds (e.g., Methyl 2-bromo-4,5-dimethoxybenzoate), bromine substituents direct electrophilic attacks, a principle applicable to benzamidation .

Q. How can computational modeling complement experimental data to predict bioactivity of Methyl 2-benzamido derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) linked to bioactivity. Molecular docking (AutoDock Vina) simulates interactions with targets like TRPA1 ion channels, where methoxy groups enhance binding affinity via hydrophobic pockets. For example, Methyl 4-hydroxy-3,5-dimethoxybenzoate’s TRPA1 agonism (EC₅₀ = 12 µM) correlates with methoxy positioning, validated by mutagenesis studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and X-ray data regarding substituent conformations?

Methodological Answer: NMR (solution state) and SCXRD (solid state) may report differing conformations due to environmental flexibility:

- Dynamic NMR : Variable-temperature ¹H NMR detects rotational barriers (e.g., methoxy groups).

- SCXRD restraints : Refinement with riding models for CH₃ groups accounts for rotational freedom in solid state .

For example, in Methyl 2-amino-4,5-dimethoxybenzoate, X-ray shows planar ester groups, while NMR may suggest slight torsional mobility in solution .

Experimental Design Considerations

Q. What are critical parameters for designing stability studies under physiological conditions?

Methodological Answer:

- pH variation : Test stability in buffers (pH 1–10) to simulate gastrointestinal and systemic environments.

- Temperature control : Accelerated degradation studies (40–60°C) predict shelf life via Arrhenius plots.

- LC-MS monitoring : Quantifies degradation products (e.g., hydrolysis to 4,5-dimethoxyanthranilic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.